REACTION_SMILES
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[CH3:20][O:21][S:22]([O:23][CH3:24])(=[O:25])=[O:26].[CH3:27][C:28]#[N:29].[K+:14].[K+:15].[O-:16][C:17]([O-:18])=[O:19].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:6][cH:7]1)[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |